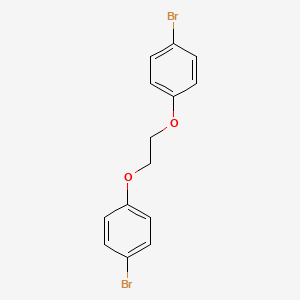

1,2-Bis(4-bromophenoxy)ethane

Description

Significance of Aryl-Ether Linkages in Advanced Organic Chemistry

The aryl-ether linkage (Ar-O-R), a key feature in 1,2-Bis(4-bromophenoxy)ethane, is a fundamental structural motif in a multitude of natural products and synthetic molecules. nih.gov In aryl ethers, the oxygen atom is directly bonded to an aromatic ring, which influences the molecule's electronic properties and conformation. orgchemres.org This linkage is integral to the structure of complex carbohydrates, lignin, and a range of pharmaceuticals. nih.govevitachem.com The synthesis of aryl ethers is a cornerstone of organic chemistry, with methods like the Williamson ether synthesis, Ullmann condensation, and modern cross-coupling reactions being continuously refined to build these crucial molecular architectures. wikipedia.org The stability and specific geometry of the C-O-C bond in aryl ethers make them reliable linkers in the design of polymers, ligands for catalysis, and advanced materials. evitachem.com

Overview of Brominated Organic Compounds in Synthetic and Materials Science Contexts

Brominated organic compounds, or organobromides, are molecules containing a carbon-bromine bond. The presence of bromine significantly alters a molecule's chemical and physical properties. Bromine's high atomic weight and its nature as a good leaving group make organobromides highly valuable as intermediates in organic synthesis. scisupplies.eulscollege.ac.in They are frequently used in substitution and coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. rsc.org In materials science, brominated compounds have been extensively used as flame retardants, where they interfere with combustion processes at a molecular level. sigmaaldrich.comlgcstandards.com Their applications also extend to pharmaceuticals, agrochemicals, and dyes, highlighting the broad utility of bromine in creating functional organic molecules. scisupplies.eusigmaaldrich.com

Research Landscape of Symmetrically Substituted Ethane (B1197151) Derivatives

Symmetry in molecules can impart unique properties related to crystallinity, melting point, and spectroscopic characteristics. Symmetrically substituted ethane derivatives, which feature identical substituents on both carbons of the ethane bridge, are a subject of interest in structural chemistry and materials science. doaj.org The rotation around the central carbon-carbon single bond can lead to different stable conformations, such as anti and gauche forms, which have been studied using techniques like Raman spectroscopy. rsc.org The synthesis of these molecules, often achieved through the dimerization of smaller units, provides access to well-defined structures that can serve as building blocks for larger, more complex systems like polymers or molecular wires for electronics. doaj.org

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[2-(4-bromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O2/c15-11-1-5-13(6-2-11)17-9-10-18-14-7-3-12(16)4-8-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FANDKBOZYRTMBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCOC2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555413 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36506-46-4 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-bromobenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis 4 Bromophenoxy Ethane and Its Analogues

Established Synthetic Pathways to the 1,2-Bis(4-bromophenoxy)ethane Core

The foundational methods for constructing the this compound scaffold are well-documented, providing reliable and scalable access to this key chemical intermediate.

Williamson Ether Synthesis and Related Etherification Reactions

The most prevalent and straightforward method for preparing this compound is the Williamson ether synthesis. byjus.comwikipedia.org This classic organic reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. wikipedia.org In this specific synthesis, 4-bromophenol (B116583) is deprotonated by a base to form the corresponding 4-bromophenoxide. This anion then undergoes a bimolecular nucleophilic substitution (SN2) reaction with a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644), to yield the target diether. byjus.comwikipedia.org

Commonly employed bases for the deprotonation step include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). orgchemres.org The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972), which effectively solvates the cation and enhances the nucleophilicity of the phenoxide ion. numberanalytics.com The selection of base and solvent can significantly impact reaction outcomes. For instance, using potassium carbonate in DMF at elevated temperatures is a widely adopted and effective protocol. orgchemres.org The reaction generally takes between 1 to 8 hours to complete at temperatures ranging from 50-100 °C. byjus.com

Precursor Selection and Preparation for Phenoxyethane Scaffolds

The primary precursors for the synthesis of this compound are 4-bromophenol and a 1,2-dihaloethane. 4-bromophenol is a readily available commercial reagent, chosen for its well-defined substitution pattern that allows for potential subsequent functionalization at the para position of the phenyl rings. The purity of the starting materials is critical to maximize the yield of the desired product and to minimize the formation of unwanted byproducts.

The choice of the 1,2-dihaloethane can influence the reaction kinetics. 1,2-dibromoethane is frequently utilized due to the superior leaving group ability of bromide compared to chloride, which can result in shorter reaction times and the use of milder reaction conditions. However, for larger-scale industrial applications, 1,2-dichloroethane may be a more economical choice.

Approaches to Ethane (B1197151) Bridge Formation in Bis-Aryl Systems

The formation of the ethane bridge connecting the two aryloxy moieties is the pivotal step in the synthesis of this compound. The Williamson ether synthesis represents the most direct and common method for creating this linkage. wikipedia.org

Alternative strategies for constructing the ethane bridge in related bis-aryl systems have been explored. For instance, the reaction of butyllithium, arylindenes, and dibromoethane has been used in a one-pot strategy to synthesize bis-1,2-(4-aryl-2-alkyl-1H-inden-1-yl) ethane. ut.ac.ir Another approach involves the Wittig reaction to create bis-crown ethers with a rigid ethylene (B1197577) bridge. researchgate.net However, for the specific synthesis of this compound, the Williamson ether synthesis remains the most practical and widely employed method.

Advanced Synthetic Techniques for Optimized Preparation

To overcome some of the limitations of traditional methods, such as prolonged reaction times and the use of high-boiling point solvents, more advanced synthetic techniques have been implemented.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has proven to be a highly effective technique for accelerating the synthesis of this compound and its analogues. orgchemres.orgarkat-usa.orgekb.eg By utilizing microwave irradiation, the reaction mixture can be heated to the target temperature rapidly and uniformly, leading to a significant reduction in reaction times, often from hours to just minutes. acs.org

In a typical microwave-assisted procedure, the reactants (4-bromophenol, 1,2-dihaloethane, and a base) are irradiated in a suitable solvent. orgchemres.org This method not only expedites the reaction but can also result in higher yields and improved product purity by minimizing the formation of thermal decomposition side products. ekb.eg The efficiency of microwave heating often allows for the use of smaller solvent volumes, contributing to a more environmentally benign process. acs.org

| Reaction Parameter | Conventional Heating | Microwave-Assisted Heating |

| Reaction Time | Hours byjus.com | Minutes acs.org |

| Energy Input | Conductive heating, slower | Direct dielectric heating, rapid acs.org |

| Solvent Usage | Often larger volumes | Reduced solvent volumes possible acs.org |

| Yields | Generally good to high | Often improved yields ekb.eg |

Strategies for Diastereoselective Synthesis

While the synthesis of this compound itself does not generate any stereocenters, the principles of diastereoselective synthesis are crucial when preparing analogues that possess stereogenic centers on the ethane bridge. For example, in the synthesis of substituted benzopyranopyridine derivatives, diastereomeric resolution has been used to isolate optically pure chiral molecules. beilstein-journals.org

Strategies for achieving diastereoselectivity often rely on the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For instance, the catalytic enantio- and diastereoselective synthesis of 1,2-hydroxyboronates has been achieved using a chiral phosphoramidite-copper complex. nih.gov In the context of bis-phenoxyethane analogues, starting with a chiral diol, such as an enantiomerically pure hydrobenzoin, would lead to the formation of a specific diastereomer of the final product. The stereochemistry of the starting material directs the stereochemical outcome of the reaction.

Another approach involves the cycloaddition of bis(phenylsulfonyl)iodonium ylides to cyclic alkenes, which can afford trisubstituted benzocyclopentenes with a high degree of diastereoselectivity. nih.gov These advanced stereoselective methods provide access to a diverse range of structurally complex and stereochemically defined analogues of this compound, which are valuable for applications in asymmetric catalysis and the development of materials with specific chiroptical properties.

Purification and Isolation Methodologies in Research Synthesis

The isolation and purification of this compound from the reaction mixture are critical to obtaining a product with a purity level suitable for subsequent applications and analytical characterization. The primary methods employed are chromatographic techniques and crystallization.

Chromatographic Techniques for High-Purity Compound Isolation

Column chromatography is a standard and effective method for the purification of organic compounds. For non-polar to moderately polar compounds like this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is crucial for achieving good separation. A solvent system with a polarity that allows the compound of interest to move down the column at an appropriate rate (retention factor, Rf, typically between 0.2 and 0.4) is selected.

While specific details for the column chromatography of this compound are not extensively documented in the provided search results, a typical approach would involve using a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to elute the compound from the column. The progress of the separation can be monitored by thin-layer chromatography (TLC). For analogous compounds like 1,2-bis(4-bromophenyl)ethane-1,2-diol, a mixture of ethyl acetate and hexane has been used for purification via silica gel column chromatography. researchgate.net

| Technique | Stationary Phase | Typical Eluent System | Monitoring Method |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate or Hexane/Dichloromethane gradient | Thin-Layer Chromatography (TLC) |

Crystallization Methods for Stereoisomer Separation and Product Purification

Crystallization is a powerful technique for purifying solid compounds. The principle relies on the higher solubility of the desired compound and its impurities in a hot solvent compared to a cold solvent. Upon slow cooling, the desired compound preferentially crystallizes, leaving the impurities in the solution.

For the purification of this compound, the crude product obtained after synthesis can be recrystallized from a suitable solvent. The choice of solvent is determined by the solubility profile of the compound. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. For related aromatic bromine compounds, solvents such as ethanol (B145695) or mixtures of ethanol and acetone have been suggested for recrystallization. In a specific procedure for a related imidazole (B134444) derivative, the compound was recrystallized from an ethanol solution. iucr.org

The process typically involves dissolving the crude solid in a minimum amount of hot solvent, followed by filtration of the hot solution to remove any insoluble impurities. The filtrate is then allowed to cool slowly to room temperature and may be further cooled in an ice bath to maximize the yield of the crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

| Method | Typical Solvents | Key Steps |

| Recrystallization | Ethanol, Acetone, or mixtures thereof | 1. Dissolution in minimum hot solvent. 2. Hot filtration to remove insoluble impurities. 3. Slow cooling to induce crystallization. 4. Collection of crystals by filtration. 5. Washing with cold solvent and drying. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Studies of this compound

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and ethane-bridge protons are observed.

The aromatic protons on the 4-bromophenyl groups typically appear as a set of doublets due to coupling between adjacent protons. Specifically, the protons ortho to the ether linkage and those meta to it exhibit characteristic chemical shifts. The ethane bridge protons, being chemically equivalent, typically present as a singlet.

A study reported the following ¹H NMR data for a related compound, 1,2-bis(4-bromophenyl)ethane (B1282024), in deuterochloroform (CDCl₃): the aromatic protons appeared as a doublet at δ 7.29 ppm (J = 8.5 Hz, 4H) and another doublet at δ 6.90 ppm (J = 8.5 Hz, 4H), while the ethane protons presented as a singlet at δ 2.75 ppm (4H). rsc.org

Table 1: ¹H NMR Chemical Shifts for 1,2-bis(4-bromophenyl)ethane

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic (ortho to Br) | 7.29 | d | 8.5 | 4H |

| Aromatic (meta to Br) | 6.90 | d | 8.5 | 4H |

Note: Data is for the related compound 1,2-bis(4-bromophenyl)ethane and serves as a reference. rsc.org

Carbon-13 (¹³C) NMR Analysis of Ethane-Bridge and Aromatic Moieties

Carbon-13 NMR (¹³C NMR) is employed to determine the types of carbon atoms in a molecule. For this compound, the ¹³C NMR spectrum reveals distinct signals for the carbons in the aromatic rings and the ethane bridge.

The carbon atoms in the brominated phenyl rings show characteristic chemical shifts. The carbon atom bonded to the bromine (C-Br) appears at a specific downfield position, while the other aromatic carbons have signals in the typical aromatic region. The carbons of the ethane bridge also give rise to a characteristic signal.

For the related compound 1,2-bis(4-bromophenyl)ethane, the ¹³C NMR spectrum in CDCl₃ showed signals at δ 140.2, 131.5, 130.1, 120.0, and 37.1 ppm. rsc.org Another source reports ¹³C NMR peaks for 1,2-Bis(4-bromophenyl)ethane at δ 141.6 (C-Br), 132.1 (aromatic C), and 127.1 (ethylene C).

Table 2: ¹³C NMR Chemical Shifts for 1,2-Bis(4-bromophenyl)ethane

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-Br | 141.6 |

| Aromatic C | 132.1 |

Note: This data serves as a reference.

Theoretical NMR Studies and Chemical Shift Predictions

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. uni-bonn.de These theoretical calculations can complement experimental data, aiding in the assignment of complex spectra and providing insights into the relationship between molecular structure and NMR parameters. uni-bonn.deacs.org By calculating the magnetic shielding tensors of the nuclei, theoretical models can predict the chemical shifts for ¹H and ¹³C nuclei with a reasonable degree of accuracy. acs.org These predictive tools are valuable for confirming the structural integrity of newly synthesized compounds and for studying conformational isomers. liverpool.ac.uk

Vibrational Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an essential tool for identifying the functional groups and analyzing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various vibrational modes of its functional groups. These include the stretching and bending vibrations of the aromatic C-H bonds, the C-O-C ether linkage, the C-Br bond, and the aliphatic C-H bonds of the ethane bridge.

For a related compound, 1,2-bis(4-bromophenyl)ethane-1,2-diol, characteristic FT-IR peaks were observed for hydroxyl groups (around 3397 cm⁻¹) and aromatic C-H stretches. evitachem.com While the diol differs from the ether, the aromatic C-H stretching region would be similar. The FT-IR spectra of related compounds are often used for comparative analysis to assign vibrational frequencies. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-O-C (Ether) | Asymmetric Stretching | 1250 - 1200 |

| C-O-C (Ether) | Symmetric Stretching | 1070 - 1020 |

| C-Br | Stretching | 600 - 500 |

Note: These are general ranges and can vary based on the specific molecular environment.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides detailed information about the molecular vibrations of a compound, offering a unique "fingerprint" based on its structural and electronic properties. While specific experimental Raman data for this compound is not extensively detailed in the provided search results, general principles of Raman spectroscopy for similar aromatic and ether-containing compounds can be inferred.

Key vibrational modes expected in the Raman spectrum of this compound would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethane bridge, expected in the 3000-2850 cm⁻¹ range.

C-O-C (ether) stretching: Asymmetric and symmetric stretches are characteristic of the ether linkage.

Aromatic C=C stretching: Vibrations within the benzene (B151609) rings, usually found in the 1600-1400 cm⁻¹ region.

C-Br stretching: A strong band at lower frequencies, typically in the 700-500 cm⁻¹ range, is indicative of the carbon-bromine bond. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, the molecular formula is C₁₄H₁₂Br₂O₂. The presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes) results in a characteristic isotopic pattern in the mass spectrum. whitman.edu

While a specific HRMS value for this compound was not found in the provided search results, HRMS has been used to confirm the structure of related bromo-substituted aromatic compounds. For instance, HRMS (ESI) was used to identify the [M+H]⁺ ion of a related dibrominated compound, C₁₄H₁₀Br₂N₄, with a calculated mass of 364.9283 and a found mass of 364.9283, demonstrating the accuracy of this technique. rsc.org

Table 1: Theoretical Mass Data for this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂Br₂O₂ |

| Average Molecular Weight | 372.05 g/mol |

| Monoisotopic Molecular Weight | 369.9258 Da |

This table contains theoretically calculated values.

In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. The pattern of these fragments is predictable and provides valuable clues about the molecule's structure. For ethers, fragmentation commonly occurs alpha to the oxygen atom (cleavage of the C-C bond next to the oxygen). miamioh.edu Another common fragmentation pathway for ethers is cleavage of the C-O bond.

For this compound, key fragmentation pathways would likely involve:

Cleavage of the ether bond: This could lead to the formation of a 4-bromophenoxy radical and a corresponding cation.

Cleavage of the ethane bridge: Scission of the central C-C bond could occur.

Loss of a bromine atom: The C-Br bond can break, leading to a fragment ion with a mass loss of 79 or 81 Da. msu.edu

The presence of bromine's isotopic signature (M, M+2, M+4 peaks) in the fragments containing bromine would further aid in their identification. whitman.edu The analysis of these patterns allows for the confirmation of the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The absorption of UV light by this compound is expected to be dominated by π→π* transitions within the aromatic rings.

While the specific UV-Vis spectrum for this compound was not detailed, related compounds offer insight. For example, a Schiff base containing a 4-bromophenyl group exhibits π→π* transitions in the 250–300 nm range. The presence of the ether oxygen and the bromine atoms as substituents on the phenyl rings will influence the exact wavelength of maximum absorbance (λmax). Conjugation between a C=C double bond and a C=O group can shift the λmax to longer wavelengths. masterorganicchemistry.com

Table 2: Expected UV-Vis Absorption for this compound

| Transition Type | Expected λmax Range (nm) |

| π→π* (Aromatic) | ~250-300 |

This table is based on data for similar compounds and general principles of UV-Vis spectroscopy.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For this compound (C₁₄H₁₂Br₂O₂), the theoretical elemental composition can be calculated. While specific experimental results for this compound are not provided in the search results, this technique is routinely used to verify the synthesis of new compounds. For instance, elemental analysis was used to characterize a synthesized N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. researchgate.net The experimentally determined percentages of C, H, N, and S would be compared to the theoretical values to confirm the empirical formula and assess the purity of the sample.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.01 | 45.19% |

| Hydrogen | H | 1.008 | 3.25% |

| Bromine | Br | 79.90 | 42.95% |

| Oxygen | O | 16.00 | 8.60% |

This table contains theoretically calculated values.

Conclusion

1,2-Bis(4-bromophenoxy)ethane stands as a representative example of how fundamental structural elements—the aryl-ether linkage, bromine functionalization, and molecular symmetry—are combined to create a molecule with significant potential in synthetic chemistry. While a specialized research chemical, its synthesis and potential applications are rooted in some of the most important and widely utilized reactions and concepts in modern organic chemistry. Its role as a building block underscores the continuing importance of designing and preparing novel molecular frameworks to drive innovation in materials science, pharmaceuticals, and beyond.

Computational and Theoretical Investigations of 1,2 Bis 4 Bromophenoxy Ethane

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to elucidating the properties of molecules like 1,2-bis(4-bromophenoxy)ethane. While specific comprehensive studies on this exact molecule are limited, extensive research on the structurally similar and commercially significant flame retardant, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), provides valuable insights. rsc.orgresearchgate.net These studies on BTBPE can be used to infer the likely characteristics of this compound due to their shared phenoxy-ethane backbone. rsc.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric parameters (bond lengths, bond angles, and dihedral angles) of molecules. rsc.orgsemanticscholar.org For complex molecules like substituted phenoxy-ethanes, DFT calculations can determine the most stable conformation.

A DFT-optimized structure of BTBPE provides specific geometric parameters that are likely comparable to this compound, particularly around the ether linkages and the ethane (B1197151) bridge.

Table 1: Selected DFT-Calculated Geometric Parameters for the Global Minimum of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) Data from studies on BTBPE, a structurally related compound. rsc.org

| Parameter | Bond/Angle | Value |

| Bond Length | C-O (ether) | 1.38 Å |

| Bond Length | C-C (ethane) | 1.52 Å |

| Bond Length | O-C (ethane) | 1.44 Å |

| Bond Angle | C-O-C | 118.5° |

| Bond Angle | O-C-C | 108.0° |

This interactive table is based on data for the analogue BTBPE.

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for investigating electronic properties and potential energy surfaces. rsc.orgresearchgate.net While computationally intensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) are used to refine energies and properties obtained from DFT calculations. rsc.org

For BTBPE, ab initio electronic structure calculations have been employed to study its atmospheric reaction mechanisms. rsc.orgresearchgate.net These calculations help to map out the energy landscape for reactions, such as those initiated by hydroxyl (·OH) radicals. rsc.org The process involves locating transition states and intermediates on the potential energy surface. For instance, the energy barriers (ΔEₐ) and free energies of activation (ΔG‡) for various reaction pathways, like hydrogen abstraction from the ethane bridge or ·OH addition to the aromatic ring, are calculated. rsc.org Such studies have determined that for BTBPE, ·OH addition and hydrogen abstraction are competitive pathways. rsc.org

These sophisticated calculations are crucial for understanding the molecule's stability, reactivity, and potential transformation pathways in different environments. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netresearchgate.net The energy of these orbitals and the HOMO-LUMO energy gap are key indicators of a molecule's kinetic stability and chemical reactivity.

First-principles DFT calculations on related systems have shown that the relative positions of frontier orbitals are crucial in determining properties like charge transfer. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can be used to simulate the HOMO-LUMO gap to predict reactivity. For instance, in the study of BTBPE's atmospheric reactions, the analysis of FMOs helps to explain the preferred sites for electrophilic attack by radicals like ·OH. rsc.org The regions of highest orbital density in the HOMO are likely sites for electrophilic attack, while the LUMO indicates sites susceptible to nucleophilic attack. This analysis is fundamental in predicting the initial steps of degradation and transformation processes. rsc.org

Ab Initio Methods for Electronic Properties and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

Molecular mechanics methods offer a computationally less expensive alternative to quantum mechanics for studying large molecules and their conformational behavior. These methods are particularly well-suited for exploring the vast conformational space of flexible molecules like this compound.

Force fields like the Merck Molecular Force Field (MMFF94) and the Allinger's MM2 are used to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.netiiste.org By minimizing this energy, the most stable conformations can be identified.

Theoretical studies on related brominated aromatic compounds, such as N¹,N²-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diimine, have utilized MMFF94 and MM2 to analyze conformational preferences and strain energies. researchgate.netiiste.org In these studies, an initial high total energy and RMS gradient are calculated for an arbitrary starting geometry. An energy minimization process then iteratively adjusts the geometry to find a low-energy conformation.

Table 2: Example of Molecular Mechanics Calculations for N¹,N²-bis(4-bromophenyl)-1,2-diphenylethane-1,2-diimine (Compound 3) Data from a study on a related diimine compound. researchgate.netiiste.org

| Force Field | Parameter | Value (kcal/mol) |

| MMFF94 | Initial Total Energy | 1235.345 |

| Final Minimized Energy | 117.306 | |

| MM2 | Final Minimized Energy | 74.7126 |

This interactive table showcases typical energy values obtained from force field minimizations on a related compound.

These calculations demonstrate that different force fields can yield different absolute energies, but they are valuable for comparing the relative stabilities of different conformers and the effects of substitution. iiste.org

The flexibility of the ethane-O-Ar linkage in this compound allows for multiple rotational isomers (conformers). Conformational analysis aims to identify the most stable arrangements and the energy barriers between them. The relative orientation of the two phenoxy groups is determined by rotation around the C-C and C-O single bonds.

In studies of related molecules with ortho-substituents, the steric hindrance is much more pronounced. For example, in N¹,N²-bis(2-bromophenyl)-1,2-diphenylethane-1,2-diimine, the ortho-bromo group leads to a significant increase in total energy and strain energy compared to its para-substituted counterpart, highlighting a strong steric effect. iiste.org For this compound, the primary conformational consideration is the torsion of the O-CH₂-CH₂-O backbone, which, as noted in studies of BTBPE, preferentially adopts a gauche conformation rather than an anti (fully extended) conformation. researchgate.net This preference is a balance between steric repulsion and other electronic effects within the molecule.

Dipole Moment Calculations and Intermolecular Interactions

The molecular structure of this compound, with its two bromophenyl groups linked by an ethane bridge, governs its polarity and the nature of its intermolecular interactions. The molecule's symmetry is a key determinant of its net dipole moment. In its most stable, anti-periplanar conformation, the molecule possesses a center of inversion, causing the individual bond dipoles to cancel each other out, resulting in a theoretical net dipole moment of zero. However, other conformations, such as the gauche form, would lack this symmetry and could exhibit a non-zero dipole moment.

The intermolecular forces in the solid state are complex and directional, dictated by the presence of the bromine atoms and aromatic rings.

Halogen Bonding: A primary interaction is the halogen bond, a directional, non-covalent interaction where the bromine atom acts as a Lewis acid. acs.org This is due to an area of positive electrostatic potential, known as a σ-hole, located on the bromine atom along the axis of the C-Br bond. acs.org This allows for attractive interactions with Lewis bases (electron donors) such as the oxygen atom of the ether linkage or the π-system of an adjacent aromatic ring. mdpi.com In brominated aromatic compounds, various halogen bond types like Br···Br, Br···O, and Br···π are observed, which play a crucial role in the crystal packing and formation of supramolecular structures. mdpi.comrsc.org The strength of these bonds can be comparable to conventional hydrogen bonds. acs.org

π-π Stacking: The electron-rich phenyl rings can interact through π-π stacking, further stabilizing the crystal lattice.

Van der Waals Forces: Dispersion forces are present and contribute significantly to the total intermolecular interaction energy, as is common for large organic molecules. mdpi.com

Mechanistic Pathways of Chemical Reactions

Due to a lack of specific computational studies on this compound, the following sections utilize detailed quantum chemical calculations performed on the closely related compound, 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) , as a model system. These studies, particularly on its atmospheric and thermal degradation, provide a robust framework for understanding the likely reactive pathways of this compound.

Transition State Calculations for Reaction Barrier Heights

Computational studies on the atmospheric degradation of BTBPE initiated by the hydroxyl (·OH) radical have identified two primary competing reaction pathways: ·OH addition to the aromatic rings and hydrogen abstraction from the ethane bridge. rsc.orgresearchgate.net Transition state theory is used to calculate the energy barriers (activation energies, ΔEa) for these pathways.

The calculations show that ·OH addition to the carbon sites of the bromophenoxy group and H-abstraction from the –O–CH₂–CH₂–O– bridge are the most favorable initial reaction steps, as they have comparable and significantly lower activation barriers than other possible pathways. researchgate.net For the BTBPE + ·OH reaction, these key barrier heights were determined using Density Functional Theory (DFT). rsc.org

| Reaction Pathway (for BTBPE + ·OH) | Transition State | Activation Energy (ΔEa) (kcal/mol) |

| ·OH Addition to C3-site | TS3 | 1.8 |

| ·OH Addition to C5-site | TS5 | 1.8 |

| H-abstraction from -CH₂- group | TS7-1 | 2.5 |

| H-abstraction from -CH₂- group | TS7-2 | 2.5 |

This data is for the analogue 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) from a computational study by Yu et al. (2017) and is used as a model. rsc.orgresearchgate.net

Kinetic Studies and Rate Constant Predictions for Chemical Transformations

Based on the calculated transition state energies, kinetic modeling can predict the reaction rate constants. For the atmospheric reaction of BTBPE with ·OH radicals at 298 K, the calculations show that ·OH addition pathways are kinetically favored over hydrogen abstraction, with a rate constant ratio of approximately 3:1. rsc.orgresearchgate.net

| Reaction Pathway (for BTBPE + ·OH) | Predicted Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Branching Ratio (%) |

| Total ·OH Addition | 7.5 x 10⁻¹³ | 73.5 |

| Total H-Abstraction | 2.5 x 10⁻¹³ | 24.9 |

| Overall Reaction | 1.0 x 10⁻¹² | ~100 |

This data is for the analogue 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) from a computational study by Yu et al. (2017) and is used as a model. rsc.orgresearchgate.net

Thermochemical Analysis of Reaction Intermediates and Products

Thermochemical analysis of the decomposition of BFRs like BTBPE provides insight into the products formed under thermal stress, such as during incineration or recycling. murdoch.edu.au Quantum chemical calculations show that the thermal decomposition of BTBPE does not begin with the simple cleavage of the O-CH₂ bond. Instead, the dominant initial pathway up to approximately 680 K is a 1,3-hydrogen shift. acs.orgnih.gov

This concerted step leads to the formation of two primary products. acs.orgresearchgate.netresearchgate.net

| Primary Thermal Decomposition Products (from BTBPE) | Formation Pathway |

| 2,4,6-tribromophenol | 1,3-hydrogen shift |

| 1,3,5-tribromo-2-(vinyloxy)benzene | 1,3-hydrogen shift |

This data is for the analogue 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) from a computational study by Altarawneh & Dlugogorski (2014). acs.org

At higher temperatures or under prolonged heating, these primary products can undergo secondary reactions to form a range of other compounds, including hydrogen bromide, ethylene (B1197577) bromide, and polybrominated diphenyl ethers. researchgate.net Furthermore, bimolecular reactions involving the primary products can generate precursors for highly toxic polybrominated dibenzo-p-dioxins (PBDDs). acs.orgnih.gov The thermochemical stability of these intermediates and products is a critical factor in determining the final distribution of compounds formed during thermal degradation. murdoch.edu.au

Coordination Chemistry and Ligand Applications of 1,2 Bis 4 Bromophenoxy Ethane Derivatives

Design and Synthesis of 1,2-Bis(4-bromophenoxy)ethane-Based Ligands

The design of ligands based on the this compound scaffold is centered on creating molecules with specific coordination properties. The bromine atoms, being electron-withdrawing, can influence the electron density of the aromatic rings and, consequently, the donor strength of the coordinating atoms.

Ligands derived from this compound are typically designed to be tetradentate, offering a combination of nitrogen and oxygen donor atoms (N₂O₂). The fundamental architecture involves the flexible ethane-1,2-dioxy bridge connecting two substituted phenyl rings. This bridge allows the two coordinating ends of the ligand to arrange themselves around a metal center, potentially forming stable five- or six-membered chelate rings.

The primary coordination sites are introduced by modifying the phenoxy units. A common strategy involves the introduction of amine functionalities, which can then be used to build larger ligand structures, such as Schiff bases. For instance, the synthesis of a diamine precursor, 1,2-bis(2-amino-4-bromophenoxy)ethane, would provide two primary amine groups ortho to the ether linkages. These amine groups, along with another donor group, can then act as the coordination points. The bromine atoms at the 4-position of the phenoxy rings primarily exert an electronic influence on the ligand backbone.

The flexibility of the central ethane-1,2-dioxy bridge is a key feature, allowing the ligand to adapt to the preferred coordination geometry of different metal ions, which can range from square planar to tetrahedral or octahedral. sigmaaldrich.com

A versatile and widely used method for creating polydentate ligands from phenoxyethane cores is through Schiff base condensation. This reaction typically involves the condensation of a primary amine with an aldehyde or ketone. In the context of this compound derivatives, a precursor such as 1,2-bis(2-amino-4-bromophenoxy)ethane can be reacted with a suitable aldehyde, for example, a substituted salicylaldehyde, to yield a tetradentate Schiff base ligand. sci-hub.se

The general synthetic route involves refluxing the diamine precursor with two equivalents of the desired aldehyde in a suitable solvent like ethanol (B145695) or methanol. sci-hub.se The resulting Schiff base ligand precipitates upon cooling and can be purified by recrystallization. The formation of the Schiff base is characterized by the appearance of a new band in the FT-IR spectrum corresponding to the C=N (azomethine) stretching vibration.

For example, a closely related Schiff base ligand, 1,2-bis(2-(5-bromo-2-hydroxybenzylidenamino)-4-chlorophenoxy)ethane, was synthesized by the reaction of 1,2-bis(4-chloro-2-aminophenoxy)ethane with 5-bromosalicylaldehyde. cedia.edu.ecpnrjournal.com This highlights the general methodology applicable to the synthesis of Schiff base ligands from phenoxyethane cores.

Ligand Architecture and Potential Coordination Sites

Formation and Characterization of Metal Complexes

The synthesized Schiff base ligands derived from the this compound framework can readily form coordination compounds with a variety of transition metals.

The synthesis of metal complexes with these Schiff base ligands is typically achieved by reacting the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), and Zn(II)) in a suitable solvent. sigmaaldrich.comsci-hub.se The reaction mixture is often heated under reflux to ensure the completion of the complexation reaction. The resulting metal complexes can be isolated as crystalline or amorphous solids and are often colored, with the color depending on the metal ion and its coordination environment. researchgate.net The stoichiometry of the complexes is typically 1:1 (metal:ligand) for tetradentate ligands. mdpi.com

The choice of the metal salt and the reaction conditions can influence the final structure of the complex, including the coordination geometry and the presence of additional coordinated solvent molecules or counter-ions.

Spectroscopic techniques are crucial for confirming the coordination of the ligand to the metal ion.

FT-IR Spectroscopy: The comparison of the FT-IR spectra of the free ligand and its metal complexes provides strong evidence of coordination. Key changes observed upon complexation include:

A shift in the ν(C=N) (azomethine) stretching vibration, indicating the coordination of the nitrogen atom to the metal center. pnrjournal.com

A shift in the phenolic ν(C-O) stretching vibration, suggesting the coordination of the phenolic oxygen atom. sigmaaldrich.com

The appearance of new bands in the far-infrared region, which can be attributed to the ν(M-N) and ν(M-O) vibrations. pnrjournal.com

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for a Related Schiff Base Ligand and its Metal Complexes

| Compound | ν(C=N) | ν(C-O) | ν(M-N) | ν(M-O) |

| Ligand (L) | ~1630 | ~1280 | - | - |

| [Cu(L)] | ~1615 | ~1310 | ~510 | ~450 |

| [Ni(L)] | ~1618 | ~1315 | ~515 | ~455 |

| [Co(L)] | ~1612 | ~1308 | ~508 | ~448 |

Data is illustrative and based on typical values for similar N₂O₂ Schiff base complexes.

UV-Vis Spectroscopy: The electronic spectra of the ligands and their metal complexes provide information about the electronic transitions and the geometry of the complexes. The spectra of the free ligands typically show intense bands in the UV region due to π→π* and n→π* transitions within the aromatic rings and the azomethine group. sci-hub.se Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. For instance, square planar Cu(II) complexes often exhibit a broad d-d band in the visible region. sigmaaldrich.com

Table 2: Illustrative Electronic Spectral Data (λ_max, nm) for Related Schiff Base Metal Complexes

| Complex | π→π | n→π | d-d Transitions / Charge Transfer |

| [Cu(L)] | ~270 | ~350 | ~450, ~650 |

| [Ni(L)] | ~275 | ~345 | ~420, ~580 |

| [Co(L)] | ~272 | ~348 | ~480, ~700 |

Data is illustrative and based on typical values for similar N₂O₂ Schiff base complexes.

Molar conductivity measurements of the metal complexes in a suitable solvent (e.g., DMF or DMSO) are used to determine their electrolytic nature. sigmaaldrich.comsci-hub.se The measured molar conductance values are compared with the expected ranges for non-electrolytes, 1:1 electrolytes, 1:2 electrolytes, etc. For complexes formed from a neutral tetradentate ligand and a metal(II) salt, if the anions of the salt are not part of the coordination sphere, the complex will behave as an electrolyte. Conversely, if the anions are coordinated to the metal center or if the complex is neutral, it will behave as a non-electrolyte. cedia.edu.ecresearchgate.net

For many Schiff base complexes of the type [M(L)], where L is a neutral tetradentate ligand and M is a divalent metal ion, the resulting complexes are found to be non-electrolytes, indicating that the ligand neutralizes the charge of the metal ion and that no counter-ions are present outside the coordination sphere. cedia.edu.ecpnrjournal.com

Table 3: Representative Molar Conductivity Data for Related Metal Complexes

| Complex | Solvent | Molar Conductivity (Λ_M) (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

| [Cu(L)Cl₂] | DMF | ~15 | Non-electrolyte |

| Ni(L)₂ | DMF | ~140 | 1:2 electrolyte |

| [Co(L)] | DMSO | ~10 | Non-electrolyte |

Data is illustrative and based on typical values for similar Schiff base complexes.

Magnetic Susceptibility Measurements for Electronic State Determination

Magnetic susceptibility measurements are a crucial tool for elucidating the electronic structure of metal complexes derived from this compound and its analogues. This technique measures the strength of interaction when a substance is placed in a magnetic field, providing valuable insights into the number of unpaired electrons, the spin state (high-spin vs. low-spin), and the coordination geometry of the central metal ion. libretexts.org

In transition metal complexes, paramagnetism primarily arises from unpaired electrons in the d-orbitals. libretexts.org The experimentally measured magnetic moment (µ_eff) can be compared to theoretical values calculated using the spin-only formula, µ_so = √n(n+2) µ_B, where 'n' is the number of unpaired electrons and µ_B is the Bohr magneton. libretexts.org This comparison helps determine the oxidation state and spin state of the metal ion within the complex. libretexts.org

For instance, in studies of Schiff base complexes with structures related to derivatives of this compound, magnetic susceptibility is routinely used for characterization. For copper(II) complexes with ligands containing the 4-bromobenzylidene moiety, the effective magnetic moment (μ_eff) is typically in the range of 1.7–2.2 Bohr magnetons (BM), which is characteristic of a single unpaired electron in a square-planar geometry. Similarly, characterization of Co(II), Ni(II), and Cu(II) complexes with tetradentate ONNO Schiff base ligands relies on magnetic measurements to confirm their proposed geometries; cobalt(II) and nickel(II) complexes are often high-spin octahedral, while copper(II) complexes tend to be square planar. researchgate.netbohrium.com

The nature of the ligand and the bridging groups can significantly influence the magnetic coupling between metal centers in polynuclear complexes. researchgate.net For example, variable-temperature magnetic susceptibility measurements on dinuclear and polynuclear copper(II) complexes have revealed both weak antiferromagnetic and ferromagnetic interactions, depending on the bridging ligands and the resulting Cu···Cu distances. researchgate.net In one-dimensional copper(II) polymers containing a substituted 4-bromophenyl group, strong antiferromagnetic coupling with J values as high as -608 cm⁻¹ has been observed, demonstrating how the ligand framework mediates magnetic exchange between metal ions. acs.org

Table 1: Representative Magnetic Moments for Transition Metal Complexes

| Metal Ion | Number of Unpaired Electrons (n) | Calculated Spin-Only Moment (µ_so) in BM | Typical Experimental Moment (µ_eff) in BM | Common Geometry |

| Ti³⁺ | 1 | 1.73 | 1.7-1.8 | Octahedral |

| V³⁺ | 2 | 2.83 | 2.7-2.9 | Octahedral |

| Cr³⁺ | 3 | 3.87 | ~3.8 | Octahedral |

| High-Spin Fe³⁺ | 5 | 5.92 | ~5.9 | Octahedral |

| Low-Spin Fe³⁺ | 1 | 1.73 | ~2.0 | Octahedral |

| High-Spin Co²⁺ | 3 | 3.87 | 4.3-5.2 | Octahedral |

| Low-Spin Co²⁺ | 1 | 1.73 | 1.8 | Octahedral |

| Ni²⁺ | 2 | 2.83 | 2.9-3.4 | Octahedral |

| Cu²⁺ | 1 | 1.73 | 1.7-2.2 | Square Planar/Octahedral |

This table presents generalized data based on principles described in the literature. libretexts.org

Catalytic Applications in Organic Transformations

Role of this compound Metal Complexes in Catalysis

Metal complexes incorporating ligands derived from the this compound framework are emerging as versatile catalysts in a variety of organic transformations. researchgate.net The ligand's structure, featuring an ethane (B1197151) bridge and bromo-substituted phenyl rings, allows for the tuning of both steric and electronic properties of the metal center, which is critical for catalytic activity and selectivity. The bromine atoms, being strong electron-withdrawing groups, can polarize the aromatic ring and influence the electron density at the coordination site, thereby stabilizing the metal complex.

A key area of application for such complexes is in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. researchgate.net For example, Schiff base ligands structurally similar to derivatives of this compound have been used in palladium-catalyzed cross-coupling reactions, where they have demonstrated the ability to increase reaction yields compared to more traditional ligands.

The adaptability of the ligand framework is also crucial. Ligands that can change their coordination mode to suit the electronic requirements of different intermediates in a catalytic cycle, known as adaptive or hemilabile ligands, can lead to enhanced catalytic performance. nih.gov For instance, diphosphine ligands with a central ketone moiety have shown superior activity in nickel-catalyzed alkyne cyclotrimerization, selectively producing 1,2,4-substituted benzenes. nih.gov This suggests that complexes derived from this compound, particularly if modified to include phosphine (B1218219) or other coordinating groups, could exhibit similar adaptive behavior, enhancing their catalytic efficiency in various organic syntheses. nih.govuu.nl

Table 2: Examples of Catalytic Applications with Related Ligand Structures

| Catalytic Reaction | Metal | Ligand Type | Key Finding |

| Cross-Coupling Reactions | Palladium | Schiff Base with 4-bromobenzylidene moiety | Demonstrated increased yields compared to traditional ligands. |

| Alkyne Cyclotrimerization | Nickel | Diphosphinobenzophenone | Catalyst outperformed related bi- and tridentate phosphine systems, showing high regioselectivity. nih.gov |

| Heck Reaction | Palladium | Ligand-free (heterogeneous) | Effective for less reactive chloroarenes. researchgate.net |

| Suzuki Coupling | Palladium | Carbapalladacycle complex | Reusable catalyst system effective in alternative solvents like ionic liquids. researchgate.net |

Olefin Polymerization Catalysis and Stereocontrol

The structural features of this compound make its derivatives promising candidates for ligands in olefin polymerization catalysts. google.com In this field, the ligand architecture surrounding the metal center (often a Group 4 metal like zirconium or a late transition metal like nickel or palladium) dictates the properties of the resulting polymer, including molecular weight, branching, and stereochemistry. d-nb.infofrontiersin.org

Catalyst systems based on bis-phenoxy ligands are known to be effective for olefin polymerization. google.com Ligands that create a specific steric environment around the active metal site are essential for controlling the approach of the monomer and the subsequent insertion into the growing polymer chain. frontiersin.org This steric hindrance is a primary factor in achieving stereocontrol, particularly in the polymerization of α-olefins like propylene. frontiersin.orgut.ac.ir For example, bridged zirconocene (B1252598) catalysts bearing indenyl subunits yield highly isotactic polypropylene, demonstrating precise stereochemical control. ut.ac.ir The ethane bridge in this compound provides a similar structural constraint that can be exploited in catalyst design.

The electronic effects of the bromo-substituents can also influence catalytic activity. These electron-withdrawing groups can affect the electrophilicity of the metal center, which in turn impacts the rates of monomer coordination and chain propagation. A major goal in catalyst design is to suppress chain transfer reactions relative to the rate of chain growth, which leads to the formation of high molecular weight polymers. d-nb.info The rigidity and electronic nature of ligands derived from this compound can contribute to achieving a higher barrier for chain transfer. d-nb.info

Recent advances have focused on developing single-site catalysts, which offer better control over polymer microstructure and lead to polymers with low polydispersity. mit.edu The well-defined nature of complexes derived from ligands like this compound aligns well with the single-site catalyst concept. Furthermore, such catalysts have been shown to copolymerize ethylene (B1197577) with polar monomers, a significant challenge in the field, by using secondary metal ions to enhance activity and protect the catalyst from the polar functional groups. rsc.org

Table 3: Factors Influencing Olefin Polymerization Catalysis

| Factor | Influence on Polymerization | Relevant Findings |

| Ligand Steric Hindrance | Affects monomer reactivity, regio- and stereoselectivity. frontiersin.org | Bridged zirconocenes with indenyl systems produce highly isotactic polypropylene. ut.ac.ir Bulky substituents on diimine ligands for Ni(II) and Pd(II) catalysts control polymer branching. d-nb.info |

| Ligand Electronic Properties | Modulates metal-ligand bond strength and electrophilicity of the metal center. | Electron-withdrawing groups can stabilize metal complexes. |

| Catalyst Structure | Determines whether the catalyst is single-site or multi-site, affecting polymer uniformity. | Single-site catalysts lead to low polydispersity indices and good molecular weight control. mit.edu |

| Co-catalyst/Activator | Activates the pre-catalyst to form the active cationic species. | Methylaluminoxane (MAO) is a common activator for metallocene catalysts. ut.ac.irrsc.org Photoacid generators (PAGs) can be used for light-induced initiation. nsf.gov |

Applications in Advanced Materials Science Research

Incorporation of 1,2-Bis(4-bromophenoxy)ethane into Polymeric Systems

While this compound itself is a saturated molecule, its structural motif is central to the formation of high-performance polymers. This is primarily achieved by utilizing its vinyl-activated analogue, 4-bromotrifluorovinyloxybenzene, as a monomer.

The synthesis of fluoropolymers, specifically perfluorocyclobutyl (PFCB) aryl ether polymers, showcases the application of monomers that lead to the this compound core structure. The monomer 4-bromotrifluorovinyloxybenzene undergoes a thermal [2+2] cyclodimerization. researchgate.netcore.ac.uk This step-growth polymerization process involves the head-to-head and head-to-tail dimerization of the trifluorovinyl ether groups, affording a mixture of cis and trans stereoisomers of the resulting 1,2-bis(4-bromophenoxy)hexafluorocyclobutane linkage within the polymer backbone. researchgate.net The presence of the bromine atoms on the phenyl rings provides a handle for subsequent post-polymerization modifications, allowing for the introduction of other functional groups or cross-linking capabilities. The general scheme for this cyclodimerization leads to novel perfluorocyclobutyl polymers, often with high molecular weights and narrow polydispersity indices. researchgate.net

The stereochemistry of the cyclodimerization process has a profound impact on the final properties of the polymer. The thermal cyclodimerization of 4-bromotrifluorovinyloxybenzene results in a nearly equal distribution of cis and trans isomers of the 1,2-bis(4-bromophenoxy)hexafluorocyclobutane unit. researchgate.net This stereo-random nature is a critical factor in determining the polymer's morphology. The significant structural differences between the cis and trans isomers, particularly in their solid-state packing and aryl-to-aryl dihedral angles, disrupt long-range order. researchgate.net Consequently, polymers containing a roughly equal mix of these isomers tend to be amorphous and glassy rather than crystalline. researchgate.net This amorphous character is often desirable for applications requiring optical transparency and processability in thermoset materials. The halogenated nature of these polymers also contributes to properties like flame retardancy. nih.govgoogle.com

Table 1: Structural Comparison of cis and trans Isomers of a Dimerization Product Data derived from the single-crystal X-ray analysis of 1,2-bis(4-bromophenoxy)hexafluorocyclobutane isomers.

| Parameter | trans-Isomer | cis-Isomer | Reference |

|---|---|---|---|

| Aryl to Aryl Dihedral Angle | 12° | 88° | researchgate.net |

| Resulting Polymer Morphology | Stereo-random mixture leads to amorphous/glassy polymers | researchgate.net |

As Monomers in Polymer Synthesis (e.g., via Cyclodimerization)

Role in Molecular Electronics and Functional Devices

The field of molecular electronics aims to use single molecules or small ensembles of molecules as active components in electronic circuits. pku.edu.cn The structural framework of this compound is relevant to the design of fundamental components like molecular wires and diodes, particularly when considering related, electronically active scaffolds.

While not a conductor itself, the underlying structure of a central non-conjugated bridge (ethane) separating two functionalized aromatic systems is a key design principle in molecular electronics. rsc.org Research has focused on related scaffolds, such as 1,2-bis(4-bromophenyl)ethane (B1282024), for creating single-molecule diodes. rsc.org In these designs, the central ethane (B1197151) segment acts as a barrier to electron transport, and the aromatic rings are functionalized with electron-donating and electron-withdrawing groups to create an asymmetric electronic profile. rsc.org This asymmetry is essential for achieving rectifying (diode-like) behavior, where current flows preferentially in one direction. rsc.org The bromine atoms in these scaffolds are crucial synthetic intermediates, enabling the attachment of different functional groups through reactions like Sonogashira coupling to build up the final, fully functionalized molecular wire. rsc.org The concept is to create a molecule with a clear donor-sigma-acceptor (D-σ-A) structure, which is a foundational model for a molecular rectifier.

Charge transport through single-molecule junctions based on these scaffolds is typically governed by quantum mechanical tunneling. researchgate.net In non-resonant tunneling, the charge carriers (electrons or holes) pass through the molecule's energy barrier without occupying a molecular orbital. The efficiency of this process is highly dependent on the alignment of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) with the Fermi level of the electrodes. pku.edu.cnresearchgate.net For scaffolds like oligo(phenylene-ethynylene) wires, which share structural motifs with functionalized bis-aryl ethanes, the conductance decreases exponentially with increasing molecular length. researchgate.net In more complex designs, phenomena such as destructive quantum interference can be engineered into the molecular structure, leading to a significant reduction in conductance. pku.edu.cn This effect is a key principle in designing molecular switches, where a molecule can be toggled between a high-conducting ("ON") and a low-conducting ("OFF") state. pku.edu.cn The study of charge transport in these systems is critical for understanding how to control electrical properties at the single-molecule level. uwa.edu.au

Design of Molecular Wires and Diodes Using Related Scaffolds

Supramolecular Assembly and Crystal Engineering

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.org The specific geometry and functional groups of this compound and its derivatives make them interesting candidates for building blocks in supramolecular assemblies. The molecule's shape, flexibility, and potential for halogen bonding and other weak interactions dictate how it packs in the solid state.

Analysis of related structures provides insight into the forces at play. For instance, the crystal structure of the cyclodimerization product, 1,2-bis(4-bromophenoxy)hexafluorocyclobutane, reveals a marked difference in the solid-state conformation of its cis and trans isomers. The trans isomer has a relatively planar arrangement with an aryl-to-aryl dihedral angle of 12°, whereas the cis isomer adopts a much more twisted conformation with a dihedral angle of 88°. researchgate.net This demonstrates how subtle changes in molecular stereochemistry can dramatically alter crystal packing. In other related bis-aryl ethane structures, intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking are crucial in organizing molecules into one-dimensional chains or more complex three-dimensional networks. iucr.org The ability to predict and control these non-covalent interactions is the core of crystal engineering and is essential for developing new materials with tailored optical, electronic, or mechanical properties. acs.orgscispace.com

Non-Covalent Interactions (e.g., Halogen Bonding, C-H···π) in Crystal Packing

Following a comprehensive review of published scientific literature, detailed experimental studies on the crystal structure of this compound (CAS 36506-46-4) are not publicly available. Consequently, a specific analysis of the non-covalent interactions, such as halogen bonding and C-H···π interactions within its crystal packing, cannot be provided at this time.

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site. nsf.govmdpi.comrsc.orgnih.gov This interaction is a powerful tool in crystal engineering for the rational design of supramolecular architectures. rsc.org Similarly, C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, play a significant role in the stabilization of crystal structures. While the molecular structure of this compound contains the necessary functional groups for these interactions (bromine atoms, aromatic rings), specific crystallographic data is required to determine their presence and geometric characteristics in the solid state.

Chemical Reactivity and Degradation Pathways in Research Contexts

Thermal Decomposition Mechanisms and Products

Detailed experimental and computational studies are required to characterize the thermal decomposition of 1,2-Bis(4-bromophenoxy)ethane. The following areas represent key research gaps:

Oxidative and Reductive Transformations in Controlled Environments

Photolytic and Reductive Debromination in Experimental Systems

The environmental persistence of brominated flame retardants (BFRs) is significantly influenced by their susceptibility to degradation processes such as photolysis. researchgate.net Photolytic and reductive debromination are key pathways for the breakdown of bromo-aromatic compounds. While direct studies on this compound are limited, extensive research on the structurally similar and highly brominated analogue, 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE), provides significant insights into these mechanisms.

Phototransformation of BTBPE in water under UV irradiation has been shown to proceed via two main pathways: debromination and ether bond cleavage. human-exposome.com Reductive debromination involves the removal of bromine atoms from the aromatic rings, leading to the formation of lower-brominated congeners. ua.es This process is common for BFRs, where the carbon-bromine (C-Br) bond is cleaved upon excitation. ua.es Theoretical studies suggest that in their excited state, aromatic compounds with a higher degree of bromination experience more significant stretching of the C-Br bond, making them more susceptible to reductive debromination. ua.es

In addition to debromination, photolytic degradation can also involve the cleavage of the ether bond (C-O). human-exposome.com For BTBPE, this results in the formation of various bromophenol products. human-exposome.com One study identified 18 distinct photoproducts of BTBPE, highlighting the complexity of its degradation. human-exposome.com These findings suggest that this compound would likely undergo similar degradation reactions, primarily involving the photolytic cleavage of its C-Br and C-O bonds.

Table 1: Identified Phototransformation Products of BTBPE in Water

| Product Category | Example Products Identified |

|---|---|

| Debromination Products | Lower-brominated BTBPE congeners |

| Ether Bond Cleavage Products | Bromophenols |

| Combined Products | Hydroxylated debromination products |

This interactive table summarizes the classes of products formed during the phototransformation of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a structural analogue of this compound. Data sourced from experimental findings. human-exposome.com

Mechanistic Studies of Reaction Pathways

Elucidating the precise step-by-step mechanism of chemical reactions is fundamental to predicting transformation products and reaction kinetics. Advanced analytical techniques are employed to identify transient species and confirm proposed pathways.

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the movement of specific atoms through a chemical reaction, providing definitive evidence for reaction mechanisms. wikipedia.orgresearchgate.net This involves replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or ¹²C with ¹³C). wikipedia.org The position of these isotopic labels in the reaction products is then determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.org

In the context of brominated flame retardants, compound-specific stable isotope analysis (CSIA) has been used to clarify phototransformation mechanisms. human-exposome.com For the analogue BTBPE, CSIA was employed to determine the rate-limiting steps in its photodegradation. By analyzing the apparent kinetic isotope effect (AKIE), researchers confirmed that both the cleavage of the C-Br bond and the C-H bond are significant rate-limiting reactions. human-exposome.com The observed AKIE value for BTBPE phototransformation was 1.028, which lies between the theoretical values for C-H bond cleavage (1.021) and C-Br bond cleavage (1.040) alone. human-exposome.com This indicates that both pathways occur simultaneously. human-exposome.com The synthesis of deuterated standards, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane-1,1,2,2-d4, is essential for conducting such labeling studies. medchemexpress.com

Table 2: Kinetic Isotope Effect (KIE) in BTBPE Phototransformation

| Bond Cleavage Pathway | Theoretical AKIE | Observed AKIE for BTBPE |

|---|---|---|

| C-H Bond Cleavage | 1.021 | 1.028 |

| C-Br Bond Cleavage | 1.040 | 1.028 |

This interactive table shows the comparison between theoretical and observed Apparent Kinetic Isotope Effect (AKIE) values, indicating that both C-H and C-Br bond cleavages are rate-limiting steps in the phototransformation of BTBPE. human-exposome.com

Transient Spectroscopy for Intermediate Detection

Many chemical reactions proceed through highly reactive, short-lived intermediates that cannot be isolated. uni-oldenburg.de Transient absorption spectroscopy is a critical technique for detecting and characterizing these species. acs.org This pump-probe method uses an initial laser pulse (the pump) to excite the molecule and initiate the reaction, followed by a second pulse (the probe) to measure the absorption spectrum of the species present at a specific time delay, often on the picosecond or femtosecond timescale. acs.org

This technique is well-suited for studying the photolytic degradation of compounds like this compound. For instance, the mechanism of debromination is believed to proceed via transient radical cations. uni-oldenburg.de Electrospray ionization mass spectrometry (ESI-MS) coupled with a microreactor has been successfully used to detect transient radical cation intermediates in other reactions, confirming their presence under steady-state conditions. uni-oldenburg.de Applying transient spectroscopy to the photolysis of this compound could allow for the direct observation of the initial excited states and any subsequent radical intermediates, providing crucial data on the reaction kinetics and mechanism. acs.org

Electrochemical Characterization and Cyclic Voltammetry

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of chemical compounds. nih.gov CV involves measuring the current that develops in an electrochemical cell as the voltage is swept back and forth. rsc.org The resulting voltammogram provides information about the oxidation and reduction potentials of a substance and can reveal the stability of its redox species. nih.gov

While direct electrochemical studies on this compound were not found, research on a related, more complex Schiff base, 1,2-bis(2-(5-bromo-2-hydroxybenzilidenamino)-4-chlorophenoxy)ethane, and its metal complexes demonstrates the application of this technique. nih.govsigmaaldrich.com The cyclic voltammetry of these complexes was performed to characterize their electrochemical behavior. nih.gov Such studies typically use a three-electrode system, with a glassy carbon working electrode, a platinum wire auxiliary electrode, and a reference electrode, in a solution containing a supporting electrolyte like LiClO₄. rsc.org For compounds like this compound, CV could be used to determine its oxidation potential, providing insight into its susceptibility to environmental oxidation reactions and its potential to participate in electron-transfer processes.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Diversified Analogues

Future research will likely focus on moving beyond simple derivatives to more complex and tailored molecular architectures. The development of novel synthetic strategies is paramount to unlocking the full potential of the 1,2-bis(4-bromophenoxy)ethane core.

Key areas of development include:

Asymmetric Synthesis : While the synthesis of symmetrical derivatives is often straightforward, the creation of unsymmetrically substituted analogues presents greater challenges but also offers access to materials with unique properties, such as molecular diodes. rsc.org Research into unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes has demonstrated that traditional Csp³–Csp³ bond formation approaches can be inefficient, leading to complex mixtures. rsc.org A successful strategy has been the selective hydrogenation of an alkyne precursor, a method that could be adapted for phenoxy-containing analogues. rsc.org This approach allows for the introduction of different functional groups on either side of the ethane (B1197151) bridge, paving the way for tailored electronic and recognition properties.

Macrocyclization and Star-Shaped Architectures : The bifunctional nature of this compound makes it an ideal building block for constructing more complex topologies. General synthetic strategies, such as Williamson ether synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), and cyclotrimerization, are being employed to create star-shaped molecules and cyclophanes from bromo-aromatic precursors. rsc.orgbeilstein-journals.org These strategies could be applied to create novel host-guest systems, molecular sensors, or materials with interesting mesomorphic properties derived from the this compound unit.

Post-Synthetic Modification : The bromine atoms serve as versatile handles for a variety of transformations. Future work will expand upon known coupling reactions, such as Suzuki coupling, to graft a wider range of functional groups onto the phenoxy rings. This allows for the systematic tuning of properties like solubility, aggregation-induced emission (AIE), and electronic characteristics for specific applications.

| Synthetic Strategy | Target Analogue Type | Potential Advantage | Research Context |

| Selective Hydrogenation of Alkynes | Unsymmetrical Derivatives | Access to molecular diodes and polar materials | Explored for 1,2-bis(4-bromophenyl)ethanes rsc.org |

| Pd-Catalyzed Cross-Coupling | Functionalized Polymers, Macrocycles | Tunable electronic and photophysical properties | Widely used for bromo-aromatic compounds rsc.org |

| Cyclocondensation Reactions | Star-Shaped Molecules, Heterocyclic Derivatives | Development of host-guest systems, emissive materials | General strategy for complex architectures rsc.org |

Advanced Computational Modeling for Predictive Material Design and Reactivity

Computational chemistry is an increasingly indispensable tool for accelerating materials discovery. For this compound and its derivatives, computational modeling offers a pathway to predict properties and reaction mechanisms, thereby guiding synthetic efforts.

Predicting Reaction Mechanisms and Environmental Fate : Quantum chemical calculations have been effectively used to study the atmospheric reactions and thermal decomposition of the closely related flame retardant 1,2-bis(2,4,6-tribromophenoxy)ethane (B127256) (BTBPE). researchgate.netresearchgate.net These studies can elucidate complex reaction pathways, such as hydroxyl radical-initiated degradation, and predict the environmental lifetime of such compounds. researchgate.net Similar methodologies can be applied to this compound to assess its stability and potential transformation products without extensive experimentation. Density Functional Theory (DFT) calculations, for instance, have shown that for BTBPE, a 1,3-hydrogen shift mechanism can dominate over direct bond scission at certain temperatures. researchgate.net

Rational Design of Functional Materials : The principles of predictive multiscale materials design, which integrate molecular modeling with machine learning and AI, are set to revolutionize how materials are developed. mit.edu By simulating the electronic structure, intermolecular interactions, and crystal packing, researchers can predict key material properties. For instance, Hirshfeld surface analysis and computational chemistry have been used to understand the crystal structure of the analogue 1,2-bis(4-bromophenyl)ethane (B1282024). nih.gov A crucial interaction in these brominated compounds is halogen bonding, a noncovalent interaction similar to hydrogen bonding, which can be harnessed to control the self-assembly of molecules in the solid state to create functional materials like phosphorescent cocrystals. nih.govacs.org Computational models can predict the strength and directionality of these bonds, guiding the design of new crystalline materials with desired optical or electronic properties.

| Computational Method | Application Area | Key Insights | Relevant Analogue |

| Quantum Chemical Calculations (DFT) | Reaction Mechanisms, Environmental Fate | Elucidation of decomposition pathways, atmospheric lifetime prediction | 1,2-bis(2,4,6-tribromophenoxy)ethane researchgate.netresearchgate.net |